molecular formula C18H24N2O4 B4612220 6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide

6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide

Cat. No.: B4612220
M. Wt: 332.4 g/mol
InChI Key: FKPAMWNLRABQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.17360725 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Analytical methods play a crucial role in determining the antioxidant activity of compounds. Techniques such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Cupric Reducing Antioxidant Power (CUPRAC) are critical in assessing the antioxidant capacity of complex samples. These assays, based on chemical reactions and spectrophotometry, provide insights into the kinetics and equilibrium states of antioxidant processes (Munteanu & Apetrei, 2021).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) are used to extend product shelf life but raise concerns due to their environmental persistence and potential toxicity. Research has focused on the detection of SPAs in various matrices and their human exposure pathways, highlighting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Pharmacokinetic Properties and Biological Activities

The study of pharmacokinetic properties and biological activities is essential for understanding the therapeutic potential of compounds. For example, p-Coumaric acid and its conjugates have been investigated for their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities, providing a model for studying the effects of similar compounds (Pei et al., 2016).

Chelation Therapy for Metal Overload

Chelation therapy is a crucial area of research for treating metal overload conditions. Hydroxypyridinones, for example, have been developed as efficient Al (and Fe) chelators, highlighting the significance of designing compounds with specific binding affinities to metals for medical applications (Santos, 2002).

Properties

IUPAC Name

6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13-7-8-15(24-2)14(12-13)19-16(21)6-4-3-5-11-20-17(22)9-10-18(20)23/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPAMWNLRABQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCCCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide
Reactant of Route 2
Reactant of Route 2
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide
Reactant of Route 4
Reactant of Route 4
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide
Reactant of Route 5
Reactant of Route 5
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide
Reactant of Route 6
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-methylphenyl)hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.